5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with chlorine atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the pyrazole ring. The final step involves chlorination and carboxylation to introduce the chlorine atoms and carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Similar in structure but with a vinyl group instead of a carboxylic acid.
5-Chloro-1,3-dimethyl-1H-pyrazole-4-yl: Contains additional methyl groups and is used in the synthesis of zolazepam.
Uniqueness
5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6Cl2N2O2 |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
5-chloro-1-(4-chlorophenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,(H,15,16) |
InChI Key |
IRJLPZFVNYGVNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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